molecular formula C18H14O B12811431 Benzo(6,7)phenanthro(3,4-b)oxirene, 1a,2,3,11c-tetrahydro-, (1aS-cis)- CAS No. 89618-16-6

Benzo(6,7)phenanthro(3,4-b)oxirene, 1a,2,3,11c-tetrahydro-, (1aS-cis)-

Cat. No.: B12811431
CAS No.: 89618-16-6
M. Wt: 246.3 g/mol
InChI Key: BPWAWXRCSBRVLU-WMZOPIPTSA-N
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Description

NIOSH/CX3154150, also known as Phosgene Oxime, is a chemical compound classified as a nettle agent. It is a colorless, crystalline solid or yellowish-brown liquid with a penetrating odor. Phosgene Oxime is known for its ability to cause immediate and severe skin irritation, leading to redness, hives, and tissue necrosis. It was developed as a potential chemical warfare agent but has not been used on the battlefield .

Preparation Methods

The synthesis of Phosgene Oxime involves the reaction of phosgene with hydroxylamine. The reaction conditions typically require a controlled environment to ensure safety and efficiency. Industrial production methods for Phosgene Oxime are not well-documented due to its limited use and high toxicity. laboratory-scale synthesis involves the following steps:

Chemical Reactions Analysis

Phosgene Oxime undergoes several types of chemical reactions, including:

    Oxidation: Phosgene Oxime can be oxidized to form various oxime derivatives.

    Reduction: Reduction of Phosgene Oxime can lead to the formation of amines.

    Substitution: It can undergo nucleophilic substitution reactions with compounds containing nucleophilic groups such as amines and alcohols.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Phosgene Oxime has limited scientific research applications due to its high toxicity and potential as a chemical warfare agent. it is studied in the following areas:

    Biology: Studies on the biological effects of Phosgene Oxime provide insights into its mechanism of action and potential antidotes.

    Medicine: Research on the medical countermeasures for exposure to Phosgene Oxime is crucial for developing effective treatments for chemical injuries.

Mechanism of Action

The mechanism of action of Phosgene Oxime involves its rapid penetration through the skin and other tissues, leading to immediate irritation and necrosis. The molecular targets and pathways involved in its effects are not fully understood. it is known to cause severe pain and tissue damage upon contact. The rapid skin damage caused by Phosgene Oxime may make the skin more permeable to other chemical agents, increasing their toxicity .

Comparison with Similar Compounds

Phosgene Oxime is unique among chemical warfare agents due to its rapid onset of action and severe skin irritation. Similar compounds include:

    Phosgene: A toxic industrial chemical used in the production of plastics and pesticides. Unlike Phosgene Oxime, Phosgene is a choking agent that affects the respiratory system.

    Mustard Gas: A blister agent that causes severe skin and mucous membrane irritation. Mustard Gas has a slower onset of action compared to Phosgene Oxime.

    Lewisite: Another blister agent that causes immediate pain and irritation. .

Phosgene Oxime’s rapid action and severe skin effects make it distinct from these other chemical agents.

Properties

CAS No.

89618-16-6

Molecular Formula

C18H14O

Molecular Weight

246.3 g/mol

IUPAC Name

(3R,5S)-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene

InChI

InChI=1S/C18H14O/c1-2-4-13-10-15-14(9-12(13)3-1)6-5-11-7-8-16-18(19-16)17(11)15/h1-6,9-10,16,18H,7-8H2/t16-,18-/m0/s1

InChI Key

BPWAWXRCSBRVLU-WMZOPIPTSA-N

Isomeric SMILES

C1CC2=C([C@@H]3[C@H]1O3)C4=CC5=CC=CC=C5C=C4C=C2

Canonical SMILES

C1CC2=C(C3C1O3)C4=CC5=CC=CC=C5C=C4C=C2

Origin of Product

United States

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